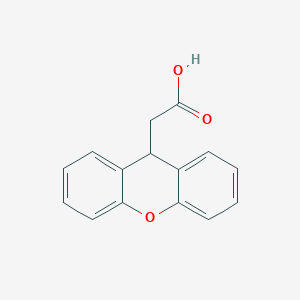

9H-xanthen-9-ylacetic acid

描述

9H-xanthen-9-ylacetic acid: is an organic compound with the molecular formula C15H12O3. It is a derivative of xanthene, a tricyclic aromatic compound, and contains an acetic acid functional group. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions:

Multicomponent Tandem Michael-Cyclization Reactions: This method involves reacting cyclohexanediones with alkynes in the presence of iodine or cerium (IV) ammonium nitrate, leading to the formation of 1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1-xanthen-9-yl acetic acid alkyl esters.

Alkylation of Xanthones: Reacting 9H-xanthene-9-ol with suitable alkylating agents like ethyl α-acetyl-9H-xanthene-9-acetate can yield 9H-xanthen-9-ylacetic acid derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:

| Reagents/Conditions | Products | References |

|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Methyl 9H-xanthen-9-ylacetate | |

| Ethanol, DCC/DMAP | Ethyl 9H-xanthen-9-ylacetate |

This reaction is critical for modifying solubility and enhancing pharmacokinetic properties in drug development.

Amide Formation

The acid reacts with amines to form bioactive amide derivatives:

| Reagents/Conditions | Products | References |

|---|---|---|

| Aniline, EDC/HOBt | 9H-Xanthen-9-ylacetamide | |

| Hydroxylamine, DCC | Hydroxamic acid derivatives |

Amidation is widely exploited to develop mGlu1 receptor enhancers and antitumor agents.

Oxidation Reactions

The xanthene core and side chain undergo oxidation under controlled conditions:

| Reagents/Conditions | Products | References |

|---|---|---|

| H₂O₂ in acetic acid | 9-Oxo-9H-xanthen-4-yl-acetic acid | |

| Cerium(IV) ammonium nitrate | Sulfoxide/sulfone derivatives (in analogs) |

Oxidation of the sulfur analog (9H-thioxanthen-9-ylacetic acid) yields sulfoxides and sulfones, which show enhanced biological activity .

Cyclization and Rearrangement

Acid-catalyzed rearrangements produce structurally diverse derivatives:

| Reagents/Conditions | Products | References |

|---|---|---|

| H₂SO₄, heat | 1-Alkoxy- or 1-alkylidene-xanthenones | |

| PPA (polyphosphoric acid) | 3,4-Dihydro-9H-xanthen-9-ones |

These intermediates participate in Diels-Alder cycloadditions, forming polycyclic compounds .

Halogenation and Coupling

Halogenation enables further functionalization:

| Reagents/Conditions | Products | References |

|---|---|---|

| Br₂, FeBr₃ | 5-Bromo-9H-xanthen-9-ylacetic acid | |

| Diazotization, KI | Iodinated derivatives |

Halogenated intermediates are coupled with phenylacetic acids to form antitumor agents like DMXAA .

Photolytic Reactions

UV irradiation induces bond cleavage and reactive intermediates:

| Reagents/Conditions | Products | References |

|---|---|---|

| UV light (254 nm) | o-Nitrosoaldehyde byproducts | |

| Photolysis in aqueous media | Degradation products |

Photolytic pathways are studied for environmental stability and prodrug activation .

Multicomponent Reactions

Tandem Michael-cyclization reactions yield complex scaffolds:

| Reagents/Conditions | Products | References |

|---|---|---|

| Cyclohexanediones, alkynes, I₂ | Octahydroxanthene esters |

These reactions are pivotal for synthesizing tricyclic analogs with antitumor activity.

Hydrogenation

Reduction of halogenated derivatives:

| Reagents/Conditions | Products | References |

|---|---|---|

| H₂, Pd/C | Dehalogenated 5,6-dimethyl derivatives |

This step is key in the industrial synthesis of DMXAA, an antivascular agent .

Key Reaction Mechanisms

科学研究应用

Cancer Therapy

XAA and its derivatives have shown promise in cancer therapy, particularly against hepatocellular carcinoma (HCC) and colon tumors.

Case Study: Anti-HCC Activity

In a study evaluating various XAA derivatives on HCC cell lines, certain compounds exhibited over 70% inhibition of cell growth at concentrations of 10 µM after 48 hours of treatment. This highlights the potential for developing novel therapeutic agents based on XAA derivatives.

Anticancer Mechanism

The primary mechanism involves the antagonistic activity at lysophosphatidic acid receptor 6 (LPA6), which is implicated in promoting tumor growth. By inhibiting this receptor, XAA derivatives can significantly reduce tumor cell proliferation and migration.

Receptor Modulation

XAA derivatives have been explored for their role as metabotropic glutamate receptor 1 (mGlu1) enhancers. The design and synthesis of fluorinated derivatives have led to improved pharmacokinetic properties, making them valuable pharmacological tools for studying mGlu1 receptor-mediated physiological roles.

Antiplatelet Activity

Research indicates that certain xanthene derivatives exhibit substantial antiplatelet effects by blocking collagen-induced platelet aggregation. This suggests potential applications in developing novel antiplatelet drugs that may offer advantages over existing medications.

Summary of Applications

The applications of 9H-xanthen-9-ylacetic acid can be summarized as follows:

| Application Area | Description |

|---|---|

| Cancer Therapy | Effective against HCC and colon tumors; inhibits tumor cell proliferation through LPA6 antagonism. |

| Receptor Modulation | Enhances mGlu1 receptor activity; serves as pharmacological tools for research. |

| Antiplatelet Activity | Blocks collagen-induced platelet aggregation; potential for new antiplatelet drugs. |

生物活性

9H-xanthen-9-ylacetic acid (XAA) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into the biological activity of XAA, focusing on its applications in cancer therapy, receptor modulation, and other therapeutic potentials.

Chemical Structure and Properties

This compound belongs to the xanthone derivative class, characterized by a tricyclic aromatic structure with an acetic acid side chain. Its molecular formula is and it features a unique structural arrangement conducive to various biological interactions.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Weight | 240.25 g/mol |

| Melting Point | 130-132 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water |

The primary mechanism of action for XAA involves its role as an antagonist at lysophosphatidic acid receptor 6 (LPA6). This interaction inhibits signaling pathways that promote tumor growth, particularly in hepatocellular carcinoma (HCC) and colon tumors. Research has shown that XAA significantly reduces tumor cell proliferation and migration through this antagonistic activity, highlighting its potential as a therapeutic agent in oncology.

1. Cancer Therapy

XAA derivatives have been extensively studied for their anticancer properties:

- Hepatocellular Carcinoma (HCC): Novel XAA derivatives have shown promising anti-HCC activity, with certain compounds exhibiting maximum effects against tumor cells.

- Colon Tumors: Tricyclic analogues of XAA have been evaluated for their ability to induce hemorrhagic necrosis in colon tumors, further supporting their role in cancer therapy.

Case Study: Anti-HCC Activity

In a study evaluating various XAA derivatives, compounds were tested for their cytotoxic effects on HCC cell lines. Results indicated that specific derivatives could inhibit cell growth by over 70% at concentrations of 10 µM after 48 hours of treatment.

2. Receptor Modulation

XAA has been explored as a modulator of metabotropic glutamate receptors (mGluRs). Enhancements in mGlu1 receptor activity suggest potential applications in neuropharmacology.

Table: Biological Activities of XAA Derivatives

| Activity | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of LPA6 | |

| mGlu1 Receptor Enhancement | Neuropharmacological effects | |

| Antiplatelet Effects | Blocking collagen-induced aggregation |

3. Antiplatelet Effects

Research indicates that certain XAA derivatives exhibit substantial potential in blocking collagen-induced platelet aggregation, suggesting their utility in developing novel antiplatelet medications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Esterification: Reacting with alcohols to form esters.

- Amide Formation: Reacting with amines to produce amide derivatives.

- Oxidation: Transforming related compounds to sulfoxides and sulfones.

These synthetic routes allow for the generation of diverse derivatives with tailored biological activities .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 9H-xanthen-9-ylacetic acid derivatives with enhanced bioactivity?

- Methodological Answer : Synthesis typically involves introducing substituents into the xanthene core to optimize bioactivity. For example, cyclization strategies (e.g., forming fused rings at positions 5 and 6) improve immunostimulatory properties . Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Structural confirmation requires -NMR, -NMR, and mass spectrometry .

Q. How can researchers optimize the purity of this compound for in vitro cytotoxicity assays?

- Methodological Answer : High-purity XAA is critical for reproducible assays. Recrystallization using ethanol/water mixtures (1:3 v/v) removes polar impurities. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures >98% purity. Confirm purity via melting point analysis (DSC) and thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for characterizing structural modifications in xanthene-based acetic acid derivatives?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy (, , DEPT-135) for substituent identification.

- FT-IR to confirm carboxylic acid functionality (stretching bands at 1700–1720 cm).

- Single-crystal X-ray diffraction (SHELX/ORTEP-III) for absolute stereochemical assignments .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the immunostimulatory activity of this compound analogues?

- Methodological Answer : Substituent effects are analyzed via:

- Quantitative Structure-Activity Relationship (QSAR) : Regression models correlate logP, molar refractivity, and steric bulk (Taft parameters) with macrophage activation .

- Molecular docking : Predict interactions with Toll-like receptor 4 (TLR4) or NF-κB pathways.

- In vitro validation : Compare TNF-α induction in human monocytes (ELISA) for derivatives vs. DMXAA (reference compound) .

Q. What experimental approaches resolve contradictions between in vitro cytotoxicity and in vivo antitumor efficacy observed in xanthene derivatives?

- Methodological Answer : Address discrepancies using:

- Pharmacokinetic profiling : Measure plasma stability (LC-MS/MS) and tissue distribution in rodent models.

- Metabolite identification : Incubate compounds with liver microsomes (CYP450 enzymes) to assess metabolic activation/deactivation.

- Tumor microenvironment studies : Co-culture assays (tumor cells + macrophages) to model indirect immunomodulatory effects .

Q. Which computational methods best predict the binding interactions between modified xanthene-acetic acid structures and TNF-α induction pathways?

- Methodological Answer : Combine:

- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., TLR4/MD2 complex) over 100-ns trajectories.

- Free-energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications.

- Pathway enrichment analysis : RNA-seq data from treated macrophages to identify TNF-α-associated gene networks .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound derivatives in macrophage activation studies?

- Methodological Answer :

- Engineering controls : Use fume hoods (EN 14175 standards) to minimize inhalation of fine powders.

- Personal protective equipment (PPE) : Nitrile gloves (≥8 mil thickness), safety goggles, and lab coats.

- Emergency measures : For skin contact, wash with 10% sodium bicarbonate solution; for eye exposure, irrigate with saline (15 minutes) .

属性

IUPAC Name |

2-(9H-xanthen-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWAHPQXFIMEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356828 | |

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-58-9 | |

| Record name | 9H-xanthen-9-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。